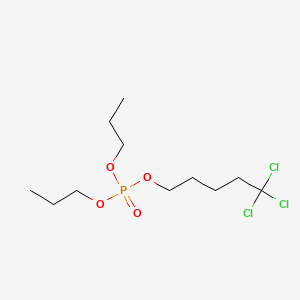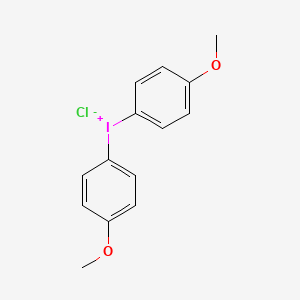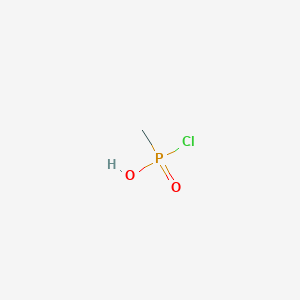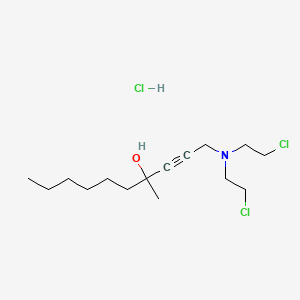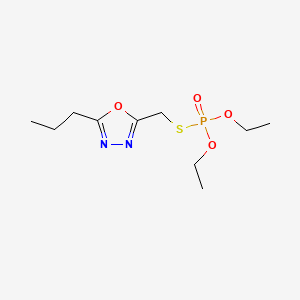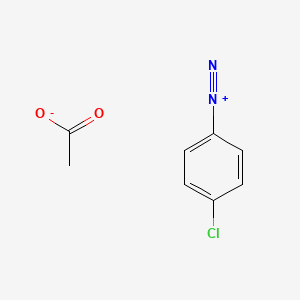
Benzenediazonium, 4-chloro-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-chloro-, acetate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The 4-chloro- substitution indicates the presence of a chlorine atom at the para position of the benzene ring, while the acetate group is the counterion. Diazonium salts are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of aromatic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-chloro-, acetate typically involves the diazotization of 4-chloroaniline. The process begins with the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction can be represented as follows:
4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+H2O
The resulting 4-chlorobenzenediazonium chloride is then treated with sodium acetate to form this compound:
4-chlorobenzenediazonium chloride+CH3COONa→benzenediazonium, 4-chloro-, acetate+NaCl
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the low temperatures required for the diazotization reaction and in handling the highly reactive diazonium salts safely.
化学反応の分析
Types of Reactions
Benzenediazonium, 4-chloro-, acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (for iodination), copper(I) chloride (for chlorination), and copper(I) cyanide (for cyanation). These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. The reactions are usually carried out in alkaline conditions and at low temperatures.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The primary product is the corresponding aromatic amine.
科学的研究の応用
Benzenediazonium, 4-chloro-, acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Diazonium salts are used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: They are employed in the synthesis of drug molecules and in the development of diagnostic reagents.
Industry: Diazonium salts are used in the production of polymers, resins, and other materials. They are also used in the textile industry for dyeing and printing fabrics.
作用機序
The mechanism of action of benzenediazonium, 4-chloro-, acetate involves the formation of highly reactive intermediates. The diazonium group (-N₂⁺) is a good leaving group, which can be replaced by various nucleophiles. The reactions typically proceed through the formation of an aryl cation or radical intermediate, which then reacts with the nucleophile to form the final product. The high reactivity of the diazonium group makes these compounds versatile intermediates in organic synthesis.
類似化合物との比較
Benzenediazonium, 4-chloro-, acetate can be compared with other diazonium salts such as benzenediazonium chloride, benzenediazonium tetrafluoroborate, and benzenediazonium nitrate. While all these compounds share the diazonium group, their reactivity and applications can vary based on the nature of the counterion and the substituents on the benzene ring. For example:
Benzenediazonium chloride: Commonly used in substitution reactions to form chlorobenzene.
Benzenediazonium tetrafluoroborate: Known for its stability and used in fluorination reactions.
Benzenediazonium nitrate: Used in nitration reactions and known for its explosive nature.
The unique combination of the 4-chloro- substitution and the acetate counterion in this compound provides specific reactivity patterns and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
50715-69-0 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC名 |
4-chlorobenzenediazonium;acetate |
InChI |
InChI=1S/C6H4ClN2.C2H4O2/c7-5-1-3-6(9-8)4-2-5;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
NDFGDOPALHUUMY-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C1=CC(=CC=C1[N+]#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
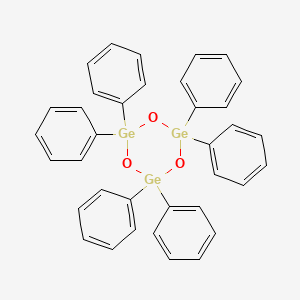
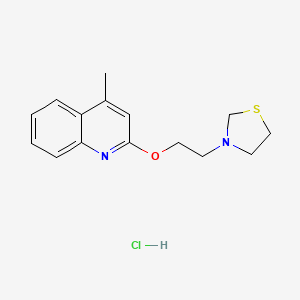
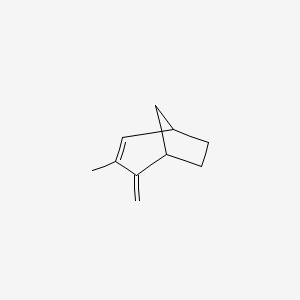
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
